Biphenyl-4-amidoxime

Übersicht

Beschreibung

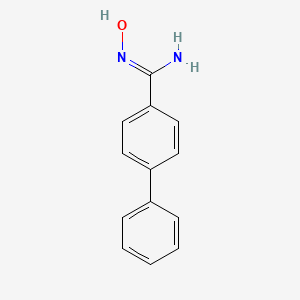

Diese Verbindung hat die Summenformel C₁₃H₁₂N₂O und ein Molekulargewicht von 212,25 g/mol . Sie ist bekannt für ihre kristalline feste Form und Löslichkeit in verschiedenen Lösungsmitteln wie DMF, DMSO und Ethanol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

4-Amidoxim-Biphenyl kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von 4-Cyanobiphenyl mit Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumcarbonat. Die Reaktion findet typischerweise in wässrigem Medium bei erhöhten Temperaturen statt, was zur Bildung von 4-Amidoxim-Biphenyl führt .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von 4-Amidoxim-Biphenyl häufig großtechnische Reaktionen unter Verwendung ähnlicher Synthesewege. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei die Reaktionsbedingungen wie Temperatur, pH-Wert und Reaktionszeit streng kontrolliert werden. Das Produkt wird dann durch Umkristallisation oder andere geeignete Methoden gereinigt, um die gewünschte Qualität zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biphenyl-4-amidoxime can be synthesized through several methods. One common approach involves the reaction of 4-cyanobiphenyl with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous medium at elevated temperatures, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Amidoxim-Biphenyl durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Nitrosoverbindungen zu bilden.

Reduktion: Reduktionsreaktionen können es in Amine umwandeln.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Amidoximgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitrosoderivaten.

Reduktion: Bildung von primären Aminen.

Substitution: Bildung von substituierten Biphenylderivaten.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Biphenyl-4-amidoxime is primarily recognized for its potential pharmaceutical applications:

- Cardiotonic Activity : Compounds containing amidoxime functionalities have been shown to exhibit positive inotropic effects, enhancing cardiac contractility. This property has been explored in various studies where this compound derivatives were tested for their ability to improve heart muscle force .

- Hepatoprotective Effects : Research indicates that this compound may possess hepatoprotective properties, helping to mitigate liver damage and conditions such as hepatomegaly .

- Antimicrobial Activity : The reduction of amidoximes to amidines can lead to compounds with significant antimicrobial properties against various pathogens, including protozoans .

Material Science Applications

In addition to its pharmaceutical relevance, this compound is utilized in material science:

- Uranium Extraction : Recent studies have highlighted its role in the development of coordination polymers that function as selective adsorbents for uranium extraction from seawater. The incorporation of amidoxime groups into these frameworks enhances their ability to capture uranyl ions effectively .

Biological Mechanisms

The biological mechanisms underlying the effects of this compound involve:

- Nitric Oxide Release : Amidoximes can be oxidized to release nitric oxide (NO), a molecule known for its vasodilatory effects. This property is particularly relevant in cardiovascular research, where NO plays a crucial role in regulating blood pressure and enhancing blood flow .

Case Study 1: Cardiovascular Research

A study investigated the cardiotonic properties of this compound derivatives in isolated cardiac tissues. Results demonstrated significant increases in contractile force, suggesting potential therapeutic applications in treating heart failure.

Case Study 2: Hepatoprotective Studies

In vivo experiments involving animal models showed that this compound administration resulted in reduced liver enzyme levels and improved histopathological outcomes in cases of chemically induced liver damage.

Case Study 3: Uranium Adsorption

Research on COF-based materials functionalized with this compound revealed enhanced selectivity and efficiency in uranyl ion capture during seawater processing, indicating promising applications in environmental remediation .

Wirkmechanismus

The mechanism of action of biphenyl-4-amidoxime involves its interaction with molecular targets such as enzymes or receptors. The amidoxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Carboxamid-Biphenyl

- 4-Carbonsäure-Biphenyl

- 4-Nitrosoverbindung-Biphenyl

Einzigartigkeit

4-Amidoxim-Biphenyl ist einzigartig aufgrund seiner Amidoxim-Funktionsgruppe, die im Vergleich zu ähnlichen Verbindungen eine besondere chemische Reaktivität und biologische Aktivität verleiht. Diese Einzigartigkeit macht es zu einem wertvollen Zwischenprodukt in verschiedenen synthetischen und Forschungsanwendungen .

Biologische Aktivität

Biphenyl-4-amidoxime is a synthetic organic compound notable for its unique amidoxime functional group, which imparts distinct chemical reactivity and biological activity. This compound has garnered attention in pharmacological research due to its interactions with various molecular targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula CHNO and is recognized by the CAS number 40019-44-1. The amidoxime group allows for the formation of hydrogen bonds with active sites in proteins, which can modulate the activity of these targets. Its structural characteristics contribute to its reactivity and biological functions, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

- Nitric Oxide Release : The amidoxime group can act as a nitric oxide donor, influencing vascular functions such as blood vessel relaxation and arterial pressure regulation.

- Enzyme Interaction : this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation processes.

- Antimicrobial Activity : Studies indicate that amidoximes exhibit antibacterial properties against pathogenic strains of E. coli, suggesting their potential use as alternatives to traditional antibiotics .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

-

Antibacterial Efficacy :

In a study examining the antibacterial properties of amidoximes, this compound was tested against various E. coli strains. The results indicated that it exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, suggesting its potential as a new therapeutic agent in clinical settings . -

Cardiovascular Applications :

Research has highlighted the role of this compound in modulating nitric oxide levels, which are critical for vascular health. This property positions it as a candidate for developing treatments aimed at managing hypertension and other cardiovascular diseases. -

Drug Development :

This compound has been utilized as an intermediate in synthesizing novel pharmacological agents targeting specific receptors involved in pain modulation. Its structural modifications have led to compounds with enhanced solubility and reduced side effects, making them suitable for clinical trials .

Eigenschaften

IUPAC Name |

N'-hydroxy-4-phenylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13(15-16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,16H,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVKAHHBQPICMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301267220 | |

| Record name | N-Hydroxy[1,1′-biphenyl]-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40019-44-1 | |

| Record name | N-Hydroxy[1,1′-biphenyl]-4-carboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40019-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy[1,1′-biphenyl]-4-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-hydroxy-4-phenylbenzene-1-carboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.